3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a butyl-imidazole moiety
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that multiple pathways could be affected, leading to various downstream effects .
Biochemical Analysis
Cellular Effects
The effects of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it has been observed to impact gene expression by either upregulating or downregulating specific genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its function . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic flux and the regulation of metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl group using butyl halides under basic conditions.
Formation of Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.
Coupling of Imidazole and Piperidine Rings: The butyl-imidazole is then coupled with the piperidine ring through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl substituted imidazole-piperidine compounds.
Scientific Research Applications
3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Molecular Biology: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Drug Development: It is investigated for its potential as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride .
- 3-(1H-imidazol-1-yl)piperidine dihydrochloride .
Uniqueness
3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
3-(1-butylimidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-2-3-8-15-9-7-14-12(15)11-5-4-6-13-10-11;;/h7,9,11,13H,2-6,8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBLNXQKYAUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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